molecular formula C18H14N2 B14261707 (E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine CAS No. 189942-60-7

(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine

Cat. No.: B14261707
CAS No.: 189942-60-7
M. Wt: 258.3 g/mol
InChI Key: QLLPZILEUSWSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine is an organic compound that features a biphenyl group and a pyridine moiety connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine typically involves the condensation reaction between 4-aminobiphenyl and 2-pyridinecarboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted biphenyl or pyridine derivatives.

Scientific Research Applications

(E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of (E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine involves its interaction with specific molecular targets. The biphenyl and pyridine moieties allow the compound to bind to metal ions, forming stable complexes. These complexes can then interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the metal ion involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-3-yl)methanimine
  • (E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-4-yl)methanimine
  • (E)-N-([1,1’-Biphenyl]-4-yl)-1-(quinolin-2-yl)methanimine

Uniqueness

(E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine is unique due to the specific positioning of the pyridine moiety at the 2-position, which influences its binding properties and reactivity. This positional isomerism can lead to differences in the stability and biological activity of the compound compared to its analogs.

Properties

CAS No.

189942-60-7

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

N-(4-phenylphenyl)-1-pyridin-2-ylmethanimine

InChI

InChI=1S/C18H14N2/c1-2-6-15(7-3-1)16-9-11-17(12-10-16)20-14-18-8-4-5-13-19-18/h1-14H

InChI Key

QLLPZILEUSWSFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.